molecular formula C18H13FN4O2S B11405416 (4-fluorophenyl){3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone

(4-fluorophenyl){3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11405416
M. Wt: 368.4 g/mol
InChI Key: QEPBXBAWFQONDZ-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a combination of fluorobenzoyl, furan, thiophene, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the fluorobenzoyl chloride, furan-2-ylamine, and thiophene-2-carbaldehyde. These components are then subjected to a series of reactions including acylation, cyclization, and condensation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE: shares similarities with other compounds containing fluorobenzoyl, furan, thiophene, and triazole groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H13FN4O2S

Molecular Weight

368.4 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C18H13FN4O2S/c19-13-7-5-12(6-8-13)17(24)23-18(20-11-14-3-2-10-26-14)21-16(22-23)15-4-1-9-25-15/h1-10H,11H2,(H,20,21,22)

InChI Key

QEPBXBAWFQONDZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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